
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is an anthracene derivative with two benzoic acid groups attached to the 9,10-positions of the anthracene ring via ethene linkers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the ethene linkers . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethene linkers to ethane linkers.
Substitution: The benzoic acid groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and solvents such as dichloromethane.
Major Products
The major products formed from these reactions include quinone derivatives, reduced anthracene compounds, and substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid has several scientific research applications:
Material Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and separation.
Biological Applications: It is explored for its potential use in biological imaging and as a sensor for detecting metal ions.
Industrial Applications: The compound is used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid involves its ability to participate in π-conjugation and electron transfer processes. The anthracene core acts as an electron donor, while the benzoic acid groups can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the compound’s role in catalysis and sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: This compound has ethyne linkers instead of ethene linkers, which affects its electronic properties and reactivity.
9,10-Bis(phenylethynyl)anthracene: This compound lacks the benzoic acid groups, making it less versatile in coordination chemistry.
Uniqueness
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is unique due to its combination of anthracene and benzoic acid moieties, which provide a balance of electronic properties and functional groups for diverse applications. Its ability to form stable complexes with metal ions and participate in electron transfer processes makes it particularly valuable in catalysis and material science .
Eigenschaften
Molekularformel |
C32H22O4 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
4-[2-[10-[2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C32H22O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-20H,(H,33,34)(H,35,36) |
InChI-Schlüssel |
ATNHSEKOZXABDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)C(=O)O)C=CC5=CC=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
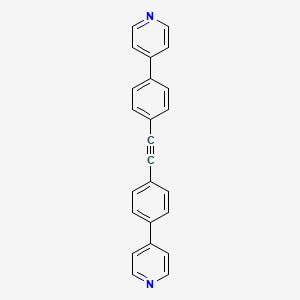
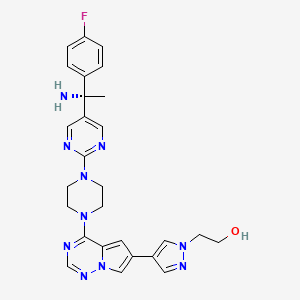
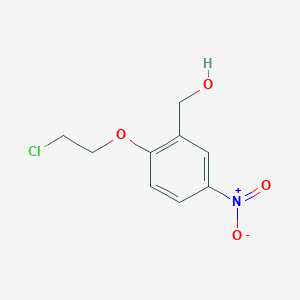
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
![azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate](/img/structure/B11927286.png)
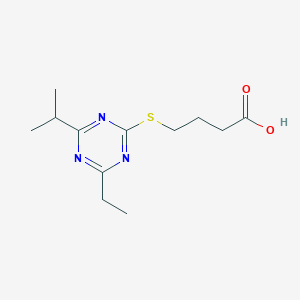
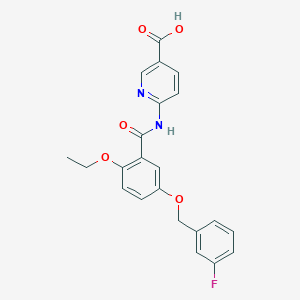


![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)
